molecular formula C18H12N2OS B13879644 4-pyridin-3-yl-3-thiophen-2-yl-1H-quinolin-2-one

4-pyridin-3-yl-3-thiophen-2-yl-1H-quinolin-2-one

Cat. No.: B13879644
M. Wt: 304.4 g/mol
InChI Key: BDNAUFQPIMECIO-UHFFFAOYSA-N
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Description

4-pyridin-3-yl-3-thiophen-2-yl-1H-quinolin-2-one is a heterocyclic compound that features a quinoline core substituted with pyridine and thiophene rings. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-pyridin-3-yl-3-thiophen-2-yl-1H-quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by cyclization and oxidation steps to form the quinoline core . The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-pyridin-3-yl-3-thiophen-2-yl-1H-quinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-pyridin-3-yl-3-thiophen-2-yl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4-(pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol: Similar in structure but with a pyrimidine core.

    1-(pyridin-4-yl)ethan-1-one: Contains a pyridine ring but lacks the quinoline and thiophene moieties.

Uniqueness

4-pyridin-3-yl-3-thiophen-2-yl-1H-quinolin-2-one is unique due to its specific combination of pyridine, thiophene, and quinoline rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H12N2OS

Molecular Weight

304.4 g/mol

IUPAC Name

4-pyridin-3-yl-3-thiophen-2-yl-1H-quinolin-2-one

InChI

InChI=1S/C18H12N2OS/c21-18-17(15-8-4-10-22-15)16(12-5-3-9-19-11-12)13-6-1-2-7-14(13)20-18/h1-11H,(H,20,21)

InChI Key

BDNAUFQPIMECIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)N2)C3=CC=CS3)C4=CN=CC=C4

Origin of Product

United States

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